1-(3-Hydroxy-2-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H7IO2 It is characterized by the presence of a hydroxy group and an iodine atom attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-2-iodophenyl)ethanone can be synthesized through the debenzylation of 3-(benzyloxy)-2-iodo-acetophenone using boron tribromide in methylene chloride at -70°C for 50 minutes . This method yields a high purity product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-2-iodophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated phenyl ethanone.
Substitution: Formation of substituted phenyl ethanone derivatives.
Scientific Research Applications
1-(3-Hydroxy-2-iodophenyl)ethanone has several applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-2-iodophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Hydroxy-2-iodophenyl)ethanone can be compared with other similar compounds:
1-(4-Hydroxy-3-iodophenyl)ethanone: Similar structure but with the hydroxy group in a different position, leading to different reactivity and applications.
1-(2-Iodophenyl)ethanone: Lacks the hydroxy group, resulting in different chemical properties and uses.
1-(3-Hydroxyphenyl)ethanone:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and versatility in various applications.
Properties
Molecular Formula |
C8H7IO2 |
---|---|
Molecular Weight |
262.04 g/mol |
IUPAC Name |
1-(3-hydroxy-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7IO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3 |
InChI Key |
ZYJGJNHYBXWSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.